molecular formula C11H11N3O2 B2716935 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1522841-47-9

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2716935
CAS No.: 1522841-47-9
M. Wt: 217.228
InChI Key: RDAPPXKAEOJEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving “3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid” are not explicitly mentioned in the sources retrieved .

Scientific Research Applications

Functionalization Reactions in Synthetic Chemistry

"3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid" serves as a crucial intermediate in synthetic chemistry, particularly in functionalization reactions. For example, experimental and theoretical studies have shown its utility in the synthesis of complex molecules. A notable application involves the conversion of 1H-pyrazole-3-carboxylic acid into various derivatives, highlighting its role in producing compounds with potential biological activities (Yıldırım, Kandemirli, & Demir, 2005).

Crystal Structure and Computational Study

The crystal structure and computational study of pyrazole derivatives, including "this compound," have been extensively investigated. These studies provide insights into the molecular structure and stability of its derivatives, offering a foundation for designing new compounds with enhanced properties. A specific study focused on the synthesis, crystal structure, and theoretical analysis of pyrazole derivatives, emphasizing their structural diversity and stability (Shen, Huang, Diao, & Lei, 2012).

Chemosensor Development

This compound also finds applications in the development of chemosensors. A notable example includes the synthesis of a new probe for the detection of Al3+ ions. The probe leverages the chemical sensing potential of the pyridine–pyrazole moiety, demonstrating high sensitivity and selectivity for Al3+ in biological and environmental samples (Naskar, Das, Mondal, Maiti, Requena, Cerón-Carrasco, Prodhan, Chaudhuri, & Goswami, 2018).

Metal Coordination Chemistry

Further, "this compound" plays a pivotal role in coordination chemistry. Its derivatives have been used to synthesize novel coordination complexes with metals such as nickel, silver, and cadmium. These complexes exhibit diverse structural types and have potential applications in catalysis, materials science, and as precursors for further chemical transformations. Research into the coordination polymers of transition metals utilizing this ligand has unveiled novel structures and topologies, contributing to the advancement of coordination chemistry (Zhao, Chu, Gao, Huang, & Qu, 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules to exert its effect. The specific mechanism of action for “3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid” is not provided in the sources retrieved .

Properties

IUPAC Name

5-methyl-2-(pyridin-2-ylmethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-6-10(11(15)16)14(13-8)7-9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAPPXKAEOJEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.